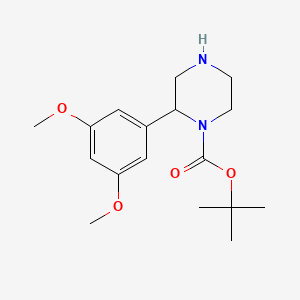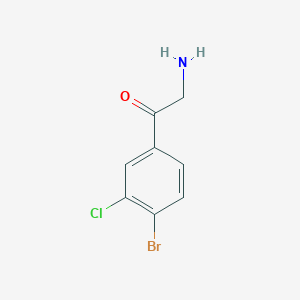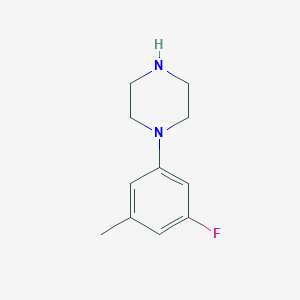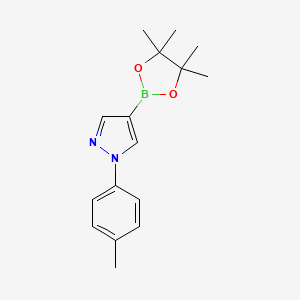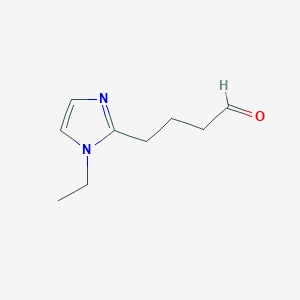
4-(1-Ethyl-1h-imidazol-2-yl)butanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Ethyl-1h-imidazol-2-yl)butanal is a chemical compound that features an imidazole ring substituted with an ethyl group at the 1-position and a butanal group at the 4-position. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-step synthesis protocols that ensure high yield and purity. The process may involve the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production .
化学反応の分析
Types of Reactions: 4-(1-Ethyl-1h-imidazol-2-yl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: 4-(1-Ethyl-1h-imidazol-2-yl)butanoic acid.
Reduction: 4-(1-Ethyl-1h-imidazol-2-yl)butanol.
Substitution: Various alkyl or aryl-substituted imidazole derivatives.
科学的研究の応用
4-(1-Ethyl-1h-imidazol-2-yl)butanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials and catalysts.
作用機序
The mechanism of action of 4-(1-Ethyl-1h-imidazol-2-yl)butanal involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The exact pathways and targets depend on the specific application and context .
類似化合物との比較
- 4-(1-Methyl-1h-imidazol-2-yl)butanal
- 4-(1-Propyl-1h-imidazol-2-yl)butanal
- 4-(1-Butyl-1h-imidazol-2-yl)butanal
Comparison: 4-(1-Ethyl-1h-imidazol-2-yl)butanal is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for various applications. In contrast, other similar compounds with different alkyl groups may exhibit variations in their properties and applications .
特性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
4-(1-ethylimidazol-2-yl)butanal |
InChI |
InChI=1S/C9H14N2O/c1-2-11-7-6-10-9(11)5-3-4-8-12/h6-8H,2-5H2,1H3 |
InChIキー |
GGULMRLUTQQWIF-UHFFFAOYSA-N |
正規SMILES |
CCN1C=CN=C1CCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


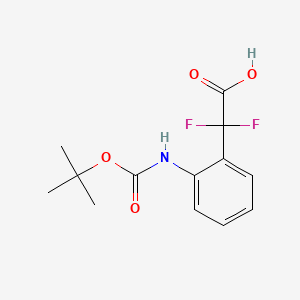
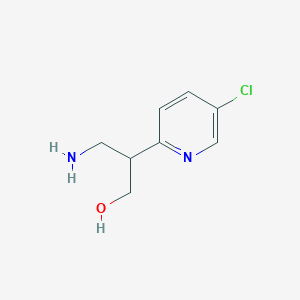
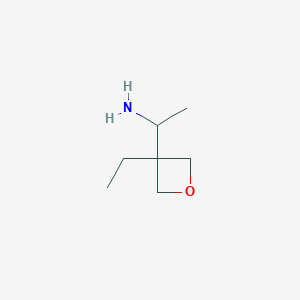
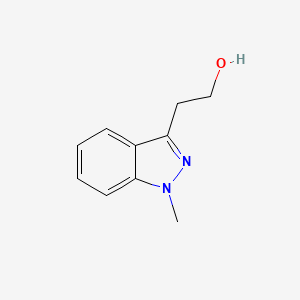
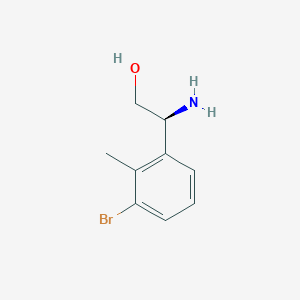
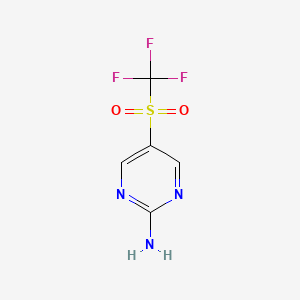
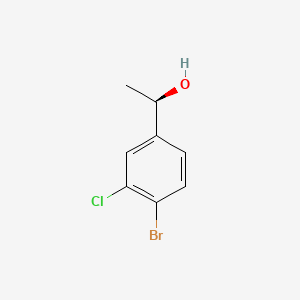
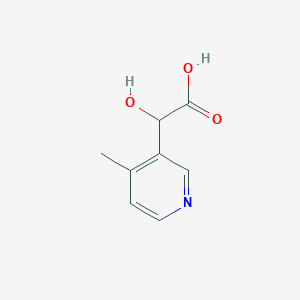
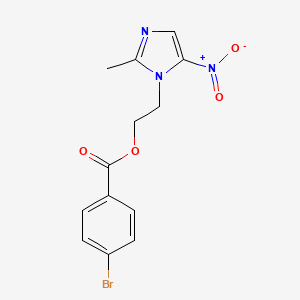
![Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13608343.png)
